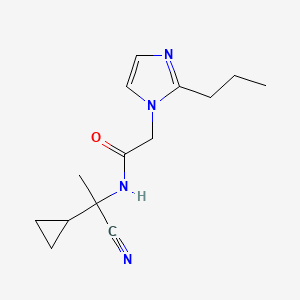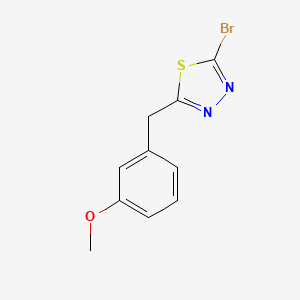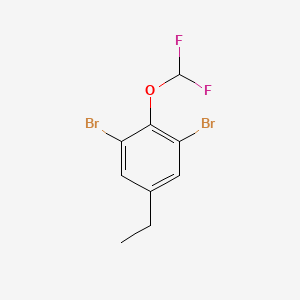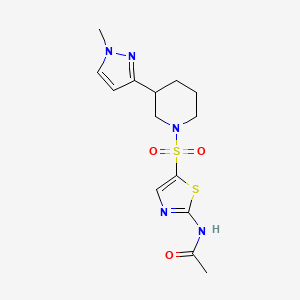![molecular formula C16H16N4O2 B2940825 1-[1-(5-methyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole CAS No. 2034298-64-9](/img/structure/B2940825.png)
1-[1-(5-methyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(5-methyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole is a complex organic compound that features a combination of oxazole, pyrrolidine, and benzodiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(5-methyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole ring, which can be synthesized via the Van Leusen oxazole synthesis using tosylmethyl isocyanide (TosMIC) and aldehydes . The pyrrolidine ring can be introduced through cyclization reactions involving appropriate precursors. Finally, the benzodiazole moiety is incorporated through condensation reactions with suitable reagents .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[1-(5-methyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzodiazole ring, using reagents like halogens or nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxazole ring may yield oxazole N-oxides, while reduction can lead to the formation of reduced oxazole derivatives .
Scientific Research Applications
1-[1-(5-methyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[1-(5-methyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Share similar heterocyclic structures and exhibit diverse biological activities.
Isoxazole derivatives: Contain the isoxazole ring and are known for their antimicrobial and anti-inflammatory properties.
Benzodiazole derivatives: Feature the benzodiazole ring and are used in various therapeutic applications.
Uniqueness
1-[1-(5-methyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole is unique due to its combination of three distinct heterocyclic moieties, which confer a wide range of chemical reactivity and biological activities. This structural complexity makes it a valuable compound for research and development in multiple scientific fields .
Properties
IUPAC Name |
[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-11-8-14(18-22-11)16(21)19-7-6-12(9-19)20-10-17-13-4-2-3-5-15(13)20/h2-5,8,10,12H,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGTVRKHZMYHJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCC(C2)N3C=NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2-bromophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B2940745.png)

![3-{[1-(2-ethoxybenzoyl)pyrrolidin-3-yl]oxy}-6-methylpyridazine](/img/structure/B2940750.png)

![3-(3,4-difluorophenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2940754.png)
![(1R,2S)-N-[(4-Aminooxan-4-yl)methyl]-2-phenylcyclohexane-1-carboxamide;hydrochloride](/img/structure/B2940755.png)


![N-cyclopentyl-2-[6-oxo-3-(2,4,5-trimethylphenyl)-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2940761.png)
![4-[(Z)-1-(dimethylamino)-2-morpholinoethylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B2940762.png)
![N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N'-[3-(morpholin-4-yl)propyl]ethanediamide](/img/structure/B2940765.png)
